Catharanthine tartrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Mechanism of Action

Target of Action

Catharanthine tartrate primarily targets the voltage-operated L-type Ca2+ channel (VOCC) . These channels are found in cardiomyocytes and vascular smooth muscle cells (VSMCs), playing a crucial role in regulating heart rate and blood pressure .

Mode of Action

This compound interacts with its targets by inhibiting the VOCC . This inhibition disrupts the normal flow of calcium ions, which are essential for various cellular processes, including muscle contraction and neurotransmission .

Biochemical Pathways

This compound affects several biochemical pathways. It disrupts the cell cycle by interfering with mitotic spindle formation . Additionally, it inhibits phosphodiesterase activity, leading to elevated intracellular cAMP levels . This compound also influences the autophagy pathway, upregulating the expression of autophagy-related genes like LC3, Beclin1, and ULK1 .

Result of Action

The inhibition of VOCC by this compound results in lowered blood pressure and heart rate . It also triggers apoptosis in HepG2 cells in a dose-dependent manner . Moreover, it has been found to have anti-cancer activity .

Biochemical Analysis

Biochemical Properties

Catharanthine tartrate plays a significant role in biochemical reactions, particularly in the context of its anticancer properties. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with microtubules, where this compound inhibits their assembly, disrupting the mitotic spindle formation and thereby interfering with cell division . Additionally, this compound inhibits phosphodiesterase activity, leading to elevated intracellular cyclic adenosine monophosphate (cAMP) levels . This elevation in cAMP levels can influence various signaling pathways and cellular processes.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. In liver carcinoma cells (HepG2), this compound induces apoptosis and autophagy . It reduces oxidative stress and triggers cell death in a dose-dependent manner. The compound upregulates the expression of autophagy-related genes such as LC3, Beclin1, and ULK1 . Furthermore, this compound increases the levels of sirtuin-1, a known autophagy inducer, while decreasing the expression of Akt compared to untreated cells . These effects highlight the compound’s potential in modulating cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It disrupts the cell cycle by interfering with mitotic spindle formation, which is crucial for cell division . This compound also inhibits phosphodiesterase activity, leading to elevated cAMP levels . This elevation in cAMP can activate protein kinase A (PKA), which in turn can phosphorylate various target proteins, influencing numerous cellular processes. Additionally, this compound has been shown to interact with the mammalian target of rapamycin (mTOR) pathway, inhibiting mTOR and thereby inducing autophagic necrosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound remains stable under standard laboratory conditions, but its effects on cellular function can vary depending on the duration of exposure. Long-term exposure to this compound has been observed to induce sustained autophagy and apoptosis in HepG2 cells . Additionally, the compound’s stability and degradation over time can influence its long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving hepatocellular carcinoma models, this compound has been shown to reduce oxidative stress and induce apoptosis in a dose-dependent manner . Higher doses of this compound result in a more significant reduction in oxidative stress markers and an increase in apoptotic cell death. At very high doses, this compound may exhibit toxic effects, highlighting the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to its biosynthesis and degradation. It is synthesized from strictosidine, a key intermediate in the terpenoid indole alkaloid pathway . The compound interacts with various enzymes and cofactors involved in this pathway, including strictosidine synthase and strictosidine glucosidase . These interactions influence the metabolic flux and levels of metabolites within the pathway.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. In Catharanthus roseus, the overexpression of the catharanthine transporter CrTPT2 has been shown to significantly increase the accumulation of catharanthine . This suggests that the timely removal of catharanthine from its site of synthesis is critical for its effective production and distribution within the plant. Similar mechanisms may be involved in its transport and distribution within animal cells.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. In Catharanthus roseus, catharanthine is localized in idioblast and laticifer cells, which are specialized for the storage and transport of alkaloids . The compound’s localization within these cells is crucial for its biosynthesis and accumulation. In animal cells, this compound may localize to specific cellular compartments, such as the cytoplasm or mitochondria, where it can exert its effects on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Catharanthine tartrate can be synthesized from the whole plant of Catharanthus roseus. The process involves several steps:

Brining and Freeze Drying: The whole plant is subjected to brining, followed by freeze drying and smashing.

Extraction and pH Regulation: The powdered plant material is added to water, and the pH is regulated to facilitate extraction.

Solvent Extraction: The extract is subjected to solvent extraction using a mixture of n-bromopropane and ethanol.

Purification and Crystallization: The organic phase is purified, and this compound is crystallized by adding tartaric acid in methanol.

Industrial Production Methods

The industrial production of this compound involves similar steps but on a larger scale. The process is optimized to increase yield and purity, making it suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Catharanthine tartrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify its structure to yield other bioactive compounds.

Substitution: Substitution reactions can introduce new functional groups, enhancing its biological activity.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Methanol, ethanol, dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions include various derivatives of catharanthine, which can be further used in the synthesis of anti-cancer drugs .

Scientific Research Applications

Catharanthine tartrate has numerous applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of complex alkaloids.

Industry: Its hypotensive and anti-tumor properties make it valuable in pharmaceutical formulations.

Comparison with Similar Compounds

Catharanthine tartrate is unique due to its dual role as a precursor for vinblastine and vincristine and its own biological activities. Similar compounds include:

Vindoline: Another precursor in the synthesis of vinblastine.

Akuammicine: An indole alkaloid with similar hypotensive properties.

Conopharyngine: Shares structural similarities and biological activities.

This compound stands out due to its significant role in anti-cancer drug synthesis and its diverse biological activities.

Properties

CAS No. |

4168-17-6 |

|---|---|

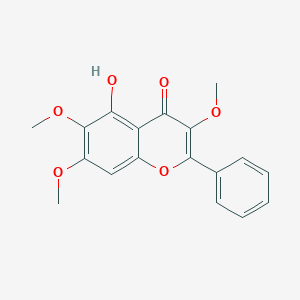

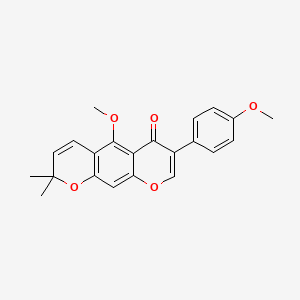

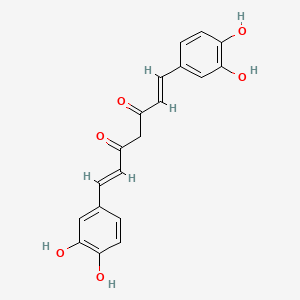

Molecular Formula |

C25H30N2O8 |

Molecular Weight |

486.51 |

Synonyms |

(2a,5b,6a,18b)-3,4-Didehydro-ibogamine-18-carboxylic acid methyl ester tartrate; (+)-3,4-Didehydrocoronaridine tartrate; (+)-Catharanthine tartrate |

Origin of Product |

United States |

Q1: Can you describe the structural characteristics of Catharanthine Tartrate?

A2: While the provided abstracts don't explicitly state the molecular formula and weight of this compound, they highlight its use in synthesizing Vinorelbine Tartrate. [, ] The studies utilize UV spectrometry and fluorescence spectrometry to investigate the interaction of this compound with DNA, suggesting the presence of chromophores within its structure. [, , ] Further spectroscopic data would be needed for a complete structural characterization.

Q2: How does the presence of Se(IV) affect the interaction between this compound and DNA?

A3: Research indicates that Se(IV) significantly influences the binding dynamics between this compound and DNA. [, ] It alters the primary binding force from hydrogen bonding and van der Waals forces to electrostatic forces. [, ] This shift in interaction is further supported by the change in binding mode from groove binding to electrostatic binding. [, ] Additionally, UV spectroscopy and binding constant analysis suggest that Se(IV) might inhibit the binding of this compound to DNA. [, ]

Q3: Are there any Quantitative Structure-Property Relationship (QSPR) models developed for this compound or related alkaloids?

A4: Research has explored QSPR models to predict the retention time of various alkaloids, including vindoline, this compound, and vinblastine sulfate, using Reversed Phase High-Performance Liquid Chromatography (RP-HPLC). [] These models, based on descriptors like average complementary information content and min exchange energy for a C-O bond, provide valuable insights into the separation behavior of these alkaloids, which could be beneficial for drug screening and development. []

Q4: What are the primary applications of this compound in pharmaceutical synthesis?

A5: this compound is a crucial starting material in the synthesis of Vinorelbine Tartrate, a chemotherapeutic agent. [, ] New synthetic methods aim to improve the yield and cost-effectiveness of this process. [, ] The research emphasizes the significance of this compound's purity for efficient Vinorelbine Tartrate production. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

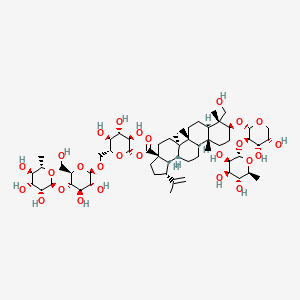

![4-[3,13-dihydroxy-13-[5-[5-(1-hydroxyundecyl)oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one](/img/structure/B600187.png)